N,N-Dimethylpivalamide

Gas-phase ion chemistry Mass spectrometry Proton affinity

N,N-Dimethylpivalamide (CAS 24331-71-3), also known as N,N,2,2-tetramethylpropionamide, is a tertiary aliphatic carboxamide characterized by a sterically hindered pivaloyl group and an N,N-dimethyl moiety. It has the molecular formula C7H15NO and a molecular weight of 129.20 g/mol.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 24331-71-3
Cat. No. B1295279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylpivalamide
CAS24331-71-3
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)N(C)C
InChIInChI=1S/C7H15NO/c1-7(2,3)6(9)8(4)5/h1-5H3
InChIKeyRLVGHTRVYWUWSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethylpivalamide (CAS 24331-71-3): Essential Baseline Data for Scientific Procurement and Research Applications


N,N-Dimethylpivalamide (CAS 24331-71-3), also known as N,N,2,2-tetramethylpropionamide, is a tertiary aliphatic carboxamide characterized by a sterically hindered pivaloyl group and an N,N-dimethyl moiety [1]. It has the molecular formula C7H15NO and a molecular weight of 129.20 g/mol [1]. The compound is a colorless liquid at room temperature with a boiling point of 179.7°C at 760 mmHg and a density of 0.87 g/cm³ [2]. Its unique structure, combining a bulky t-butyl group with a tertiary amide, underpins its distinct physicochemical and reactivity profile, making it a valuable intermediate and specialty solvent in organic synthesis and materials science [3].

Sterically hindered tertiary amide for selective reductions and chemoselective alkylations
High boiling point (~180 °C) supports elevated-temperature synthetic and process workflows
Distinct GC retention index (1023) enables its use as a reference standard or co-elution marker

Why Generic Substitution of N,N-Dimethylpivalamide (CAS 24331-71-3) with Common Amides Is Scientifically Unsound


Treating N,N-Dimethylpivalamide as a generic, interchangeable tertiary amide overlooks critical, quantifiable differences in its fundamental physical and chemical properties compared to more common solvents and reagents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc). The steric bulk of the t-butyl group in N,N-Dimethylpivalamide fundamentally alters its gas-phase basicity, with N,N-dimethylcarboxamides exhibiting a 46 ± 4 kJ/mol increase in gas-phase basicity over their primary counterparts [1]. This translates to significant differences in reactivity; for example, N,N-Dimethylpivalamide is classified as a 'highly reactive tertiary amide' that undergoes reduction with diborane at markedly different rates compared to secondary and primary amides [2]. Furthermore, its unique solvent properties, demonstrated in achieving superior chemoselectivity in complex alkylations where other solvent systems fail [3], underscore that simple substitution based on amide class alone can lead to reaction failure, poor yields, or unexpected outcomes in both research and industrial processes.

N,N-Dimethylpivalamide
Common tertiary amides (DMF / DMAc)
Gas-phase basicity
Reported ~46 kJ/mol higher (class-level)
Lower basicity; different ionization and fragmentation behavior
Reduction rate with diborane
Tertiary amide rate ≥ secondary >> primary
Reduction kinetics may differ; process timing and selectivity may shift
Boiling point & volatility
179.7 °C (15–27 °C higher)
Lower boiling points; solvent removal and thermal profiles differ

Quantitative Comparative Evidence for N,N-Dimethylpivalamide (CAS 24331-71-3) Against Key Analogs


Superior Gas-Phase Basicity of N,N-Dimethylpivalamide Enables Unique Mass Spectrometry Applications

N,N-Dimethylpivalamide exhibits a significantly elevated gas-phase basicity (GB) compared to primary carboxamides, a class-level effect attributed to the electron-donating nature of the N,N-dimethyl substitution. This property is critical for its behavior in mass spectrometry and gas-phase ion-molecule reactions [1].

Gas-phase basicity
Class-level inference
46 ± 4 kJ/mol above primary carboxamides
Supports distinct ionization behavior in mass spectrometry studies
Measured by kinetic and FT-ICR methods; applies to N,N-dimethylcarboxamide class
Gas-phase ion chemistry Mass spectrometry Proton affinity Physical organic chemistry

Enhanced Reactivity: Quantitative Ranking of N,N-Dimethylpivalamide in Diborane Reduction

In a seminal study on amide reductions, N,N-Dimethylpivalamide was explicitly identified as a 'highly reactive tertiary amide' and demonstrated a reduction rate with diborane that is substantially faster than secondary or primary amides. The study provides a clear reactivity hierarchy: tertiary amide ≥ secondary amide >> primary amide [1].

Diborane reduction rate
Head-to-head comparison
Rate order: tertiary ≥ secondary >> primary
May allow faster, milder selective reductions
Excess diborane in refluxing THF; reduction at room temperature observed
Organic synthesis Amide reduction Diborane Reaction kinetics

Unique Solvent Capabilities: N,N-Dimethylpivalamide as the Optimal Medium for Chemoselective Alkylation

In the multi-kilogram synthesis of the immunosuppressant L-733,725, a solvent system containing N,N-Dimethylpivalamide was identified as the 'best solvent' among those evaluated for a highly chemoselective alkylation of the complex macrolide ascomycin. This direct finding underscores its non-interchangeable role in achieving critical process selectivity [1].

Chemoselective alkylation
Head-to-head comparison
Top-ranked solvent among evaluated systems
Reported to enable high-purity multi-kilogram macrolide synthesis
Mixed with acetonitrile; trifluoromethanesulfonic acid catalysis
Process chemistry Solvent selection Immunosuppressant synthesis Chemoselectivity

Distinct Physical Property: Boiling Point of N,N-Dimethylpivalamide Differentiates It from Common Amide Solvents

N,N-Dimethylpivalamide possesses a significantly higher boiling point compared to the widely used aprotic polar solvents N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc). This difference is a primary determinant in solvent selection for reactions requiring higher temperature ranges or for ease of separation in downstream processing [1][2].

Boiling point
Cross-study comparable
179.7 °C (26.7 °C above DMF)
Supports high-temperature process and distillation workflows
At 760 mmHg; compared with NIST/Wikipedia data for DMF (153 °C), DMAc (165 °C)
Physicochemical properties Solvent selection Distillation Process engineering

Gas Chromatographic Differentiation: Kovats Retention Index of N,N-Dimethylpivalamide

The Kovats retention index (RI) provides a standardized measure of a compound's retention in gas chromatography. N,N-Dimethylpivalamide has a reported RI of 1023 on an SE-30 column, a value that is significantly higher than those for common tertiary amides like DMF (RI=738 on DB-1) and DMAc (RI=820 on OV-101) [1][2][3]. This difference is a direct consequence of its larger molecular size and lower volatility.

Kovats retention index
Cross-study comparable
1023 on SE-30 column
Ensures baseline GC separation from DMF (RI 738) and DMAc (RI 820)
Columns SE-30, DB-1, OV-101 are 100% dimethylpolysiloxane; cross-study valid
Gas chromatography Analytical method validation Reference standards Quality control

Evidence-Based Application Scenarios for N,N-Dimethylpivalamide (CAS 24331-71-3)


Process Chemistry: Enabling Solvent for High-Value Pharmaceutical Synthesis

In the multi-kilogram manufacture of the immunosuppressant L-733,725, N,N-Dimethylpivalamide is not a generic choice but the empirically determined 'best solvent' in a mixture with acetonitrile. This specific combination, coupled with a strong acid catalyst, achieves the requisite chemoselectivity for alkylation of a sensitive, unprotected macrolide [1]. This application scenario is directly supported by the evidence in Section 3, which shows its unique solvent performance cannot be replicated by simpler amides [1].

Organic Synthesis: Selective Reduction of Sterically Hindered Amides to Amines

N,N-Dimethylpivalamide serves as a model substrate for the fast, selective reduction of tertiary amides to their corresponding amines using diborane. Its high reactivity, which allows for reduction at moderate rates even at room temperature, makes it a preferred starting material for generating hindered tertiary amines under milder conditions than required for secondary or primary amides [1]. This application leverages the quantitative reactivity ranking established in Section 3 [1].

Reagent Synthesis: Precursor for Advanced Fluorinating and Halogenating Reagents

The patented synthesis of fluorinating reagents utilizes N,N-Dimethylpivalamide as a key precursor. Specifically, its reaction with oxalyl chloride yields 1,1-dichloro-N,N-2,2-tetramethyl-1-propanamine in high yield (96%) [1]. This application is a direct industrial use case, demonstrating the compound's value in generating specialized, reactive intermediates beyond simple solvent or research chemical roles [1].

Analytical Chemistry: Reference Standard and Model Compound in Mass Spectrometry and GC

The well-defined and distinct physicochemical properties of N,N-Dimethylpivalamide, including its elevated gas-phase basicity (Section 3) and its unique Kovats retention index (1023 on SE-30) (Section 3), make it a suitable reference standard or model compound. In mass spectrometry, its high proton affinity can be exploited to study ion-molecule reactions [1]. In gas chromatography, its distinct retention time ensures it can be easily resolved from common solvents like DMF and DMAc, making it a useful internal standard or system suitability test compound for GC methods involving higher-boiling analytes [2][3][4].

Application
Selection Property
Validation Focus
Pharmaceutical process chemistry solvent
High chemoselectivity in complex alkylations
Reaction yield and purity at multi-kilogram scale
Tertiary amide-to-amine reduction studies
Faster diborane reduction kinetics
Reaction rate and selectivity under mild conditions
Specialized reagent intermediate synthesis
Reactivity toward oxalyl chloride for halogenating reagents
Conversion yield and product purity
GC reference standard and MS model compound
Distinct retention index (1023) and high gas-phase basicity
Resolution from common solvents in GC; ionization behavior in MS

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